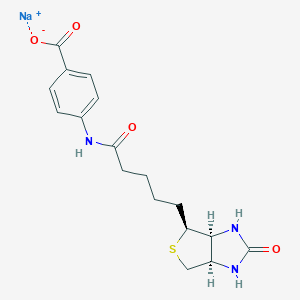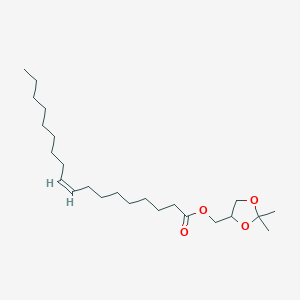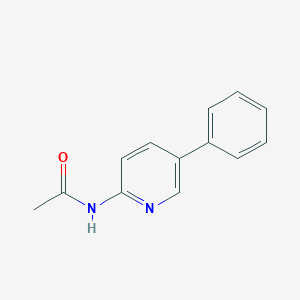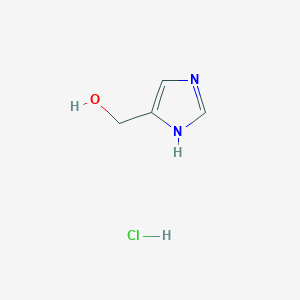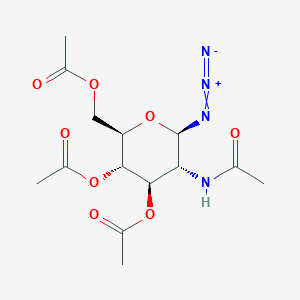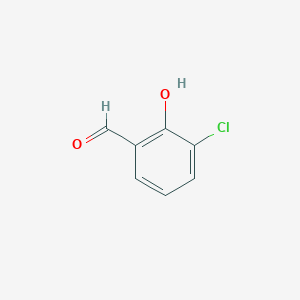
3-Chloro-2-hydroxybenzaldehyde
概要
説明
3-Chloro-2-hydroxybenzaldehyde is a compound of interest due to its unique structure that allows for diverse chemical reactions and applications in organic synthesis. The presence of a chloro and a hydroxy group on the benzaldehyde framework enables selective functionalization and has implications for the synthesis of complex molecules.
Synthesis Analysis
3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods, including the reaction of 2-hydroxybenzaldehydes with internal and terminal alkynes using a rhodium-based catalyst system. This process involves the cleavage of the aldehyde C–H bond, producing 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents on the acetylene, highlighting the directing effect of an oxygen function on the propargylic position (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxybenzaldehyde has been analyzed through vibrational and ab initio studies, revealing distinct conformers due to the position of the chlorine atom. Intramolecular hydrogen bonding plays a significant role in the dimerization process, affecting the molecule's spectral features. These structural insights are crucial for understanding the compound's reactivity and properties (Yenagi et al., 2010).
Chemical Reactions and Properties
3-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including hydroxyalkylation with aromatics in the presence of BF3-H2O. This catalytic system allows for efficient synthesis of triarylmethanes and diarylmethylbenzaldehydes, showcasing the compound's versatility in organic synthesis (Prakash et al., 2009).
科学的研究の応用
NMR Spectral Study : Chlorinated 3,4-dihydroxybenzaldehydes, closely related to 3-Chloro-2-hydroxybenzaldehyde, show distinctive 17O NMR spectral characteristics in aqueous alkaline solutions. This indicates their potential use in synthesizing phenolate anions (Kolehmainen et al., 1995).
Vibrational Modes : Isomers like 2-chloro-3-hydroxybenzaldehyde exhibit strong hydrogen bonding, dimerization, and distinct vibrational modes, which could be crucial for various analytical applications (Yenagi et al., 2010).
Vasculoprotective Effects : 3-Hydroxybenzaldehyde (3-HBA), a compound similar to 3-Chloro-2-hydroxybenzaldehyde, shows protective effects against vascular smooth muscle cell proliferation and endothelial cell inflammation, indicating potential medical applications (Kong et al., 2016).
Oxidative Polycondensation : Oxidative polycondensation can be used to synthesize oligo-3-hydroxybenzaldehyde, a phenylene-based product with suitable thermal properties for various applications (Mart et al., 2006).
Luminescence Properties : The 2-hydroxybenzaldehyde ligand, closely related to 3-Chloro-2-hydroxybenzaldehyde, has interesting luminescence properties. Its rhenium(I) complexes exhibit photophysical behavior influenced by metal coordination (Barbazán et al., 2008).
Drinking Water Production : The formation of certain compounds from 3,4,5-trimethoxybenzaldehyde, which is structurally similar to 3-Chloro-2-hydroxybenzaldehyde, potentially impacts drinking water production (Långvik & Hormi, 1994).
Analytical Chemistry : A method has been developed to determine mixtures of 2-, 3-, and 4-hydroxybenzaldehydes in samples, which can be relevant for analyzing unknown samples containing 3-Chloro-2-hydroxybenzaldehyde (Nørgaard & Ridder, 1994).
Aldehyde C-H Bond Cleavage : A rhodium-based catalyst system effectively cleaves aldehyde C-H bonds to produce 2-alkenoylphenols, with regioselectivity influenced by acetylene substituents. This can be relevant for compounds like 3-Chloro-2-hydroxybenzaldehyde (Kokubo et al., 1999).
Supercritical Carbon Dioxide Solubility : The equilibrium solubility of 3-hydroxybenzaldehyde (3-HBA) in supercritical carbon dioxide is enhanced in ternary systems, which could be significant for processes involving 3-Chloro-2-hydroxybenzaldehyde (Wu et al., 2016).
Safety And Hazards
3-Chloro-2-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion, inhalation, and contact with skin, eyes, and clothing .
特性
IUPAC Name |
3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334102 | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxybenzaldehyde | |
CAS RN |
1927-94-2 | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

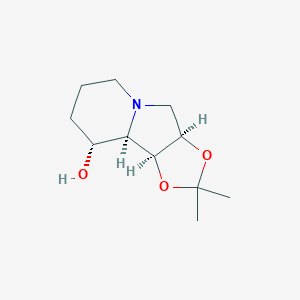
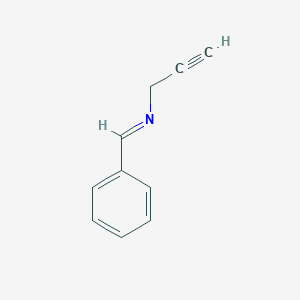
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
